molecular formula C8H15NO B2407643 9-Oxa-5-azaspiro[3.6]decane CAS No. 1251713-00-4

9-Oxa-5-azaspiro[3.6]decane

Cat. No.: B2407643
CAS No.: 1251713-00-4
M. Wt: 141.214
InChI Key: AHDHADWSWRZUDK-UHFFFAOYSA-N
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Description

9-Oxa-5-azaspiro[3.6]decane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is notable for its unique structural features, which make it an interesting subject for various chemical and pharmaceutical studies. The presence of the spiro ring system imparts significant rigidity to the molecule, which can influence its reactivity and interaction with biological targets.

Scientific Research Applications

9-Oxa-5-azaspiro[3.6]decane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . More potent oxa-spirocyclic analogues of antihypertensive drug terazosin were synthesized and studied in vivo . This suggests that 9-Oxa-5-azaspiro[3.6]decane and similar compounds could have potential applications in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-5-azaspiro[3.6]decane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with an epoxide under basic conditions, leading to the formation of the spirocyclic structure. For example, the reaction of 1,3-diaminopropane with ethylene oxide can yield this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-5-azaspiro[3.6]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-9-azaspiro[5.5]undecane
  • 7-Oxa-2-azaspiro[4.5]decane
  • 1,6-Dioxa-9-thiaspiro[4.5]decane

Uniqueness

9-Oxa-5-azaspiro[3.6]decane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-oxa-5-azaspiro[3.6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-8(4-1)7-10-6-2-5-9-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDHADWSWRZUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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